REV 2871

Prodrug Mast Cell Tachyphylaxis

REV 2871 (also known as Eclazolast or CHBZ; CAS 80263-73-6) is an oxazole-class, non-lipophilic antiallergic agent. It acts as an orally active inhibitor of histamine release (HR), demonstrating potent inhibition of both immunologic and non-immunologic mediator release from mast cells and basophils.

Molecular Formula C12H12ClNO4
Molecular Weight 269.68 g/mol
CAS No. 80263-73-6
Cat. No. B1671089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREV 2871
CAS80263-73-6
Synonyms2-ethoxyethyl 5-chlorobenzoxazole-2-carboxylate
CHBZ
REV 2871
REV-2871
Molecular FormulaC12H12ClNO4
Molecular Weight269.68 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C1=NC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C12H12ClNO4/c1-2-16-5-6-17-12(15)11-14-9-7-8(13)3-4-10(9)18-11/h3-4,7H,2,5-6H2,1H3
InChIKeyHNJUBRBHULQQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





REV 2871 (Eclazolast, CHBZ) for Antiallergic Research: Compound Identity and Core Characteristics


REV 2871 (also known as Eclazolast or CHBZ; CAS 80263-73-6) is an oxazole-class, non-lipophilic antiallergic agent [1][2]. It acts as an orally active inhibitor of histamine release (HR), demonstrating potent inhibition of both immunologic and non-immunologic mediator release from mast cells and basophils [1]. Its fundamental chemical identity is 2-ethoxyethyl 5-chloro-1,3-benzoxazole-2-carboxylate, with a molecular formula of C12H12ClNO4 [2].

Why REV 2871 Cannot Be Substituted with Generic Mast Cell Stabilizers Like DSCG


REV 2871's unique value proposition for research and procurement is its fundamentally distinct mechanism of action as an intracellularly activated prodrug, which directly addresses critical limitations of classic mast cell stabilizers such as disodium cromoglycate (DSCG) [1]. Substitution with DSCG or related compounds like proxicromil is not scientifically equivalent due to REV 2871's ability to inhibit both immunologic and non-immunologic histamine release across multiple cell types, its lack of tachyphylaxis, and its oral bioavailability [1][2]. These differential features, detailed with quantitative evidence below, directly impact experimental reproducibility and therapeutic potential, making REV 2871 a non-interchangeable research tool [1].

Quantitative Differentiation of REV 2871: Key Comparative Data for Procurement Decisions


Unique Prodrug Activation and Long-Lived Inhibition Versus DSCG

REV 2871 (CHBZ) acts as a prodrug that is taken up by mast cells and intracellularly hydrolyzed to an ionic metabolite (REV 3579), which has an in vitro profile identical to disodium cromoglycate (DSCG). This unique delivery mechanism results in a more general and longer-lived inhibition of secretion compared to the transient action of DSCG, which acts solely on exterior membrane receptors [1]. Critically, while DSCG loses anti-secretory activity with increasing preincubation time (developing tachyphylaxis) and does not inhibit non-immunologically mediated release, CHBZ exerts long-lived inhibition of both types of release from both rat mast cells and human leukocytes [2].

Prodrug Mast Cell Tachyphylaxis

Oral In Vivo Efficacy: Rat Passive Cutaneous Anaphylaxis (PCA) ED50

REV 2871 demonstrates potent oral activity in vivo, a critical differentiator from many first-generation antiallergic agents that lack significant oral bioavailability. In a rat passive cutaneous anaphylaxis (PCA) model, REV 2871 (CHBZ) exhibited an ED50 of 12 mg/kg when administered orally [1]. This quantifiable efficacy supports its use in preclinical oral dosing studies without the need for parenteral administration, a significant advantage over comparators like DSCG which are poorly absorbed orally [1].

Oral Bioavailability PCA In Vivo Efficacy

Potent In Vitro Inhibition of Histamine Release from Rat Mast Cells

REV 2871 is a potent inhibitor of histamine release from rat peritoneal mast cells. In direct comparative assays, it shows an I50 range of 2-20 µM for both immunologic and non-immunologic HR [1]. This is contrasted with the profile of its metabolite REV 3579-Z, which is less effective, and with proxicromil, which shows a different stimulus-response profile [1].

IC50 Histamine Release Mast Cell

Differential Activity in Human Basophils Compared to DSCG and Proxicromil

In human basophils, REV 2871 (CHBZ) demonstrates potent inhibition of anti-IgE-induced histamine release (I50 = 25 µM), whereas DSCG and REV 3579-Z are completely ineffective (no effect on AbIR) [1]. Furthermore, CHBZ is more potent as an inhibitor of AbIR than of ionophore-induced release, a pattern opposite to that of proxicromil, which also stimulated PAF-induced release where CHBZ was inhibitory [1].

Human Basophil Anti-IgE I50

Non-Lipophilic Mechanism of Action Avoiding Membrane Disruption

In contrast to many lipophilic antiallergic drugs that act by disturbing cell membranes and inhibiting Ca2+ influx, eclazolast (REV 2871) is a non-lipophilic agent that does not affect artificial bilayers or erythrocyte membranes [1]. It specifically down-regulates IP3 levels and inhibits exocytosis by affecting only direct FcεRI-linked processes, without inhibiting thapsigargin-induced Ca2+ influx [1]. This mechanism is deviant from that of lipophilic antiallergic agents [1].

Mechanism of Action Signal Transduction Lipophilicity

Specific and Saturable Cellular Uptake in Mast Cells and Leukocytes

REV 2871 (CHBZ) is taken up by rat mast cells and human leukocytes in a specific and saturable manner, a property not shared by its active metabolite REV 3579-Z, which is not itself taken up by these cells despite achieving millimolar intracellular concentrations when generated from the prodrug [1][2]. This uptake is a prerequisite for its unique intracellular activation and long-lived inhibition [1].

Cellular Uptake Prodrug Activation Pharmacokinetics

Optimal Scientific Use Cases for REV 2871 Based on Quantitative Differentiation


In Vivo Oral Allergy and Inflammation Models

Due to its demonstrated oral efficacy (ED50 = 12 mg/kg in rat PCA) [1], REV 2871 is the preferred compound for oral dosing studies of allergic inflammation. This avoids the need for stressful and technically demanding parenteral injections required by non-orally available comparators like DSCG, improving animal welfare and experimental reproducibility.

Human Basophil and IgE-Mediated Allergy Research

For investigations into human allergic mechanisms, particularly IgE-dependent pathways, REV 2871 provides a critical advantage. Unlike DSCG, which is inactive, REV 2871 potently inhibits anti-IgE-induced histamine release from human basophils (I50 = 25 µM) [1]. This makes it a superior tool for human cell-based assays relevant to asthma and atopic disease.

Studies of Long-Term Mast Cell Desensitization and Tachyphylaxis

REV 2871 is uniquely suited for experiments requiring sustained inhibition of mast cell secretion over extended periods. Its mechanism avoids the tachyphylaxis that plagues DSCG [2], ensuring consistent pharmacological activity throughout long-term assays and enabling the study of chronic allergic sensitization processes.

FcεRI Signal Transduction Pathway Analysis

Researchers dissecting the FcεRI signaling cascade can use REV 2871 as a specific, non-membrane-disrupting probe. Its mechanism is deviant from lipophilic drugs, as it does not affect Ca2+ influx or membrane integrity but specifically down-regulates IP3 and FcεRI-linked processes [3]. This allows for cleaner interpretation of signaling events without confounding membrane effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for REV 2871

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.